1-Acetyl-6-methyl-1H-indazole-3-carbonitrile

Catalog No.
S2994812
CAS No.
1788043-95-7
M.F
C11H9N3O
M. Wt
199.213
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetyl-6-methyl-1H-indazole-3-carbonitrile

CAS Number

1788043-95-7

Product Name

1-Acetyl-6-methyl-1H-indazole-3-carbonitrile

IUPAC Name

1-acetyl-6-methylindazole-3-carbonitrile

Molecular Formula

C11H9N3O

Molecular Weight

199.213

InChI

InChI=1S/C11H9N3O/c1-7-3-4-9-10(6-12)13-14(8(2)15)11(9)5-7/h3-5H,1-2H3

InChI Key

AUUUEICCTRRBNR-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=NN2C(=O)C)C#N

Solubility

not available

Medicinal Chemistry and Drug Development

Specific Scientific Field

Medicinal chemistry and drug development.

Summary of Application

1-Acetyl-6-methyl-1H-indazole-3-carbonitrile serves as a valuable scaffold for designing novel pharmaceutical compounds. Researchers explore its potential as an antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agent. Several recently marketed drugs incorporate the indazole structural motif, highlighting its significance in therapeutic applications .

Experimental Procedures

    Synthesis: Various synthetic approaches exist, including metal-catalyzed reactions and noncatalytic pathways.

Results and Outcomes

    Yield: The transition metal-catalyzed approach generally produces good to excellent yields.

    Selectivity: Researchers can tailor the synthetic route to achieve specific indazole derivatives.

Material Science and Organic Electronics

Specific Scientific Field

Material science and organic electronics.

Summary of Application

Experimental Procedures

    Synthesis: Researchers synthesize modified indazole derivatives with specific functional groups.

Results and Outcomes

    Material Properties: Researchers characterize the optical, electronic, and thermal properties of indazole-based materials.

    Device Fabrication: These materials find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

    Performance Metrics: Researchers evaluate device performance, including efficiency, stability, and charge transport properties.

1-Acetyl-6-methyl-1H-indazole-3-carbonitrile is a chemical compound with the molecular formula C11_{11}H9_9N3_3O. It is characterized by the presence of an acetyl group, a methyl group, and a carbonitrile functional group attached to an indazole ring. The compound has garnered attention due to its potential applications in medicinal chemistry and material science. Its molecular weight is approximately 199.20 g/mol, and it exhibits a density of about 1.2 g/cm³ .

Typical of indazole derivatives. Key reactions include:

  • Nucleophilic Substitution: The carbonitrile group can participate in nucleophilic attack, making it a versatile intermediate in organic synthesis.
  • Acylation Reactions: The acetyl group can be modified or substituted under appropriate conditions, allowing for the introduction of different functional groups.
  • Cyclization Reactions: The structure allows for potential cyclization, which may lead to the formation of more complex polycyclic compounds.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or novel properties.

1-Acetyl-6-methyl-1H-indazole-3-carbonitrile has shown promising biological activities in preliminary studies. Notably:

  • Antimicrobial Activity: Some derivatives of indazole have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
  • Anticancer Properties: Research indicates that indazole derivatives can inhibit cancer cell proliferation, making this compound a candidate for further investigation in oncology.
  • Neuroprotective Effects: Certain indazole compounds have been linked to neuroprotective effects, indicating potential applications in neurodegenerative disease research.

Further studies are required to elucidate the specific mechanisms and efficacy of this compound in various biological contexts.

Synthesis of 1-acetyl-6-methyl-1H-indazole-3-carbonitrile typically involves multi-step organic synthesis techniques. Common methods include:

  • Condensation Reactions: The initial step often involves the condensation of appropriate precursors to form the indazole core.
  • Acetylation: Following the formation of the indazole ring, acetylation can be performed using acetic anhydride or acetyl chloride.
  • Cyanation: The introduction of the carbonitrile group may be achieved through cyanation reactions using sodium cyanide or other cyanating agents.

These methods highlight the compound's synthetic versatility, allowing for modifications that can enhance its properties.

1-Acetyl-6-methyl-1H-indazole-3-carbonitrile has several potential applications:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development targeting infections and cancer.
  • Material Science: The compound's unique structure may be useful in developing new materials with specific electronic or optical properties.
  • Chemical Research: As a building block in organic synthesis, it can be utilized to create more complex molecules for various research purposes.

Research on interaction studies involving 1-acetyl-6-methyl-1H-indazole-3-carbonitrile is limited but essential for understanding its biochemical behavior. Potential areas of study include:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins could provide insights into its mechanism of action.
  • Enzyme Inhibition: Understanding whether this compound inhibits certain enzymes could reveal its therapeutic potential.

These studies are crucial for advancing knowledge about its pharmacodynamics and pharmacokinetics.

Similar compounds to 1-acetyl-6-methyl-1H-indazole-3-carbonitrile include:

Compound NameMolecular FormulaUnique Features
1-Methyl-1H-indazole-6-carbonitrileC9_9H7_7N3_3Lacks acetyl group; simpler structure
5-AcetylindoleC9_9H9_9NIndole structure; different nitrogen placement
2-AminoindazoleC7_7H7_7N3_3Contains amino group; different reactivity

Uniqueness

1-Acetyl-6-methyl-1H-indazole-3-carbonitrile is unique due to its specific combination of functional groups, which may impart distinct biological and chemical properties compared to similar compounds. Its structural features allow for diverse reactivity and potential applications that are not fully explored yet.

XLogP3

1.9

Dates

Modify: 2023-08-17

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